Cas no 440634-11-7 ((S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzob1,4thiazepin-3-yl)carbamate)

(S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate is a chiral intermediate used in the synthesis of biologically active compounds, particularly in pharmaceutical research. Its key advantages include high stereochemical purity, which is critical for enantioselective reactions, and a stable tert-butoxycarbonyl (Boc) protecting group that facilitates further functionalization. The tetrahydrobenzo[b][1,4]thiazepine core provides a versatile scaffold for drug development, particularly in central nervous system (CNS) and cardiovascular therapeutics. The compound’s well-defined structure ensures reproducibility in synthetic applications, making it valuable for medicinal chemistry and process optimization. Its stability under standard handling conditions further enhances its utility in laboratory and industrial settings.
(S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzob1,4thiazepin-3-yl)carbamate structure
440634-11-7 structure
商品名:(S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzob1,4thiazepin-3-yl)carbamate
CAS番号:440634-11-7
MF:C14H18N2O3S
メガワット:294.36900
CID:929317
PubChem ID:11185493

(S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzob1,4thiazepin-3-yl)carbamate 化学的及び物理的性質

名前と識別子

    • 3(s)-boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine
    • (S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate
    • tert-butyl N-[(3S)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl]carbamate
    • (S)-3-(tert-butyloxycarbonylamino)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
    • C15807
    • 440634-11-7
    • (S)-tert-butyl(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate
    • AC-30741
    • tert-Butyl [(3S)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate
    • DTXSID60458109
    • (S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzob1,4thiazepin-3-yl)carbamate
    • インチ: InChI=1S/C14H18N2O3S/c1-14(2,3)19-13(18)16-10-8-20-11-7-5-4-6-9(11)15-12(10)17/h4-7,10H,8H2,1-3H3,(H,15,17)(H,16,18)/t10-/m1/s1
    • InChIKey: YHSONFJMJNCOAE-SNVBAGLBSA-N
    • ほほえんだ: CC(C)(C)OC(=O)NC1CSC2=CC=CC=C2NC1=O

計算された属性

  • せいみつぶんしりょう: 294.10400
  • どういたいしつりょう: 294.10381361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 381
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 92.7Ų

じっけんとくせい

  • 密度みつど: 1.26
  • ふってん: 491.5°C at 760 mmHg
  • フラッシュポイント: 251°C
  • 屈折率: 1.594
  • PSA: 92.73000
  • LogP: 3.15300

(S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzob1,4thiazepin-3-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
S127385-50mg
(S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate
440634-11-7
50mg
$ 865.00 2022-06-03
Chemenu
CM520350-1g
(S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate
440634-11-7 97%
1g
$1652 2022-06-11
Alichem
A019097094-1g
(S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate
440634-11-7 97%
1g
$1663.20 2023-09-01
Alichem
A019097094-250mg
(S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate
440634-11-7 97%
250mg
$698.88 2023-09-01
TRC
S127385-25mg
(S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate
440634-11-7
25mg
$ 515.00 2022-06-03
Alichem
A019097094-100mg
(S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate
440634-11-7 97%
100mg
$420.00 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1736061-1g
tert-Butyl (s)-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate
440634-11-7 98%
1g
¥11655.00 2024-05-13

(S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzob1,4thiazepin-3-yl)carbamate 関連文献

(S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzob1,4thiazepin-3-yl)carbamateに関する追加情報

Comprehensive Overview of (S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzob1,4thiazepin-3-yl)carbamate (CAS No. 440634-11-7)

The compound (S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzob1,4thiazepin-3-yl)carbamate (CAS No. 440634-11-7) is a chiral intermediate of significant interest in pharmaceutical and organic chemistry. Its unique structure, featuring a tetrahydrobenzothiazepine core and a tert-butyl carbamate group, makes it a valuable building block for the synthesis of bioactive molecules. Researchers and industry professionals frequently search for this compound due to its potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.

One of the key reasons for the growing attention toward CAS No. 440634-11-7 is its role in asymmetric synthesis. The (S)-enantiomer configuration is often critical for achieving desired biological activity, as many receptors and enzymes exhibit stereoselectivity. This aligns with current trends in precision medicine, where researchers emphasize the importance of chiral purity and stereochemical control in drug development. Searches related to "chiral intermediates for pharmaceuticals" or "S-enantiomer synthesis" often highlight this compound as a reference.

From a synthetic chemistry perspective, the tetrahydrobenzothiazepine scaffold is noteworthy due to its presence in several FDA-approved drugs and investigational compounds. The incorporation of a carbamate group further enhances its utility as a protecting group or a prodrug moiety. Recent publications and patents have explored its use in kinase inhibitors and GPCR modulators, addressing high-demand therapeutic areas such as oncology and neurodegenerative diseases.

In addition to its pharmaceutical relevance, (S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzob1,4thiazepin-3-yl)carbamate is also a subject of interest in green chemistry initiatives. With increasing scrutiny on sustainable synthesis methods, researchers are investigating catalytic asymmetric routes to produce this compound with minimal waste and energy consumption. Queries like "green synthesis of heterocycles" or "catalytic enantioselective reactions" often intersect with discussions about this molecule.

The compound's physicochemical properties, such as solubility and stability, are frequently analyzed to optimize its use in formulation development. Given the rise of computational chemistry and AI-driven drug design, tools like molecular docking and QSAR modeling are employed to predict its interactions with biological targets. This ties into broader industry trends, where machine learning in drug discovery is a hot topic among scientists and investors alike.

In summary, CAS No. 440634-11-7 represents a versatile and strategically important compound in modern chemistry. Its applications span from medicinal chemistry to process optimization, reflecting the interdisciplinary nature of contemporary research. As the demand for enantiopure compounds and targeted therapies grows, this molecule is poised to remain a focal point in both academic and industrial settings.

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